molecular formula C9H12Cl2N2O2 B1450227 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride CAS No. 2059931-93-8

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

Cat. No.: B1450227
CAS No.: 2059931-93-8
M. Wt: 251.11 g/mol
InChI Key: MBRFEWRRRGGTCF-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a chemical compound with the molecular formula C9H10N2O2.2ClH. It is a derivative of morpholine, featuring a pyridine ring attached to the morpholine structure. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to ensure consistent quality and quantity. The process is monitored and controlled to maintain the desired reaction parameters, and the final product is purified through various techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced morpholine compounds .

Scientific Research Applications

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)morpholin-2-one
  • 3-(Pyridin-4-yl)morpholin-2-one
  • 2-(Pyridin-3-yl)morpholin-2-one

Uniqueness

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-pyridin-3-ylmorpholin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFEWRRRGGTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 5
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 6
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

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